4-Methyl-1H-imidazo[4,5-c]pyridine

Crystal engineering Solid-state chemistry Regioisomer differentiation

4-Methyl-1H-imidazo[4,5-c]pyridine (CAS 27582-18-9) is a methyl-substituted 3-deazapurine heterocycle belonging to the imidazo[4,5-c]pyridine family—a bioisosteric purine surrogate widely exploited in medicinal chemistry programs targeting kinases, viral polymerases, and G-protein-coupled receptors. The compound features a five-membered imidazole ring fused to a six-membered pyridine ring with a single methyl substituent at the 4-position, yielding a compact scaffold (MW 133.15 g/mol, formula C₇H₇N₃) that serves as a core intermediate for downstream derivatization via electrophilic substitution, cross-coupling, or N‑alkylation chemistry.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 27582-18-9
Cat. No. B13031975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-imidazo[4,5-c]pyridine
CAS27582-18-9
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N=CN2
InChIInChI=1S/C7H7N3/c1-5-7-6(2-3-8-5)9-4-10-7/h2-4H,1H3,(H,9,10)
InChIKeyHEISWZKHISNNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-imidazo[4,5-c]pyridine (CAS 27582-18-9): Scaffold Identification and Procurement Rationale for Heterocyclic Building Blocks


4-Methyl-1H-imidazo[4,5-c]pyridine (CAS 27582-18-9) is a methyl-substituted 3-deazapurine heterocycle belonging to the imidazo[4,5-c]pyridine family—a bioisosteric purine surrogate widely exploited in medicinal chemistry programs targeting kinases, viral polymerases, and G-protein-coupled receptors [1]. The compound features a five-membered imidazole ring fused to a six-membered pyridine ring with a single methyl substituent at the 4-position, yielding a compact scaffold (MW 133.15 g/mol, formula C₇H₇N₃) that serves as a core intermediate for downstream derivatization via electrophilic substitution, cross-coupling, or N‑alkylation chemistry [2]. Its structural resemblance to the purine nucleus enables recognition by ATP-binding pockets while the 4‑methyl group provides a quantifiable differentiation vector in lipophilicity, crystal packing, and electronic character relative to both the unsubstituted parent and regioisomeric analogs.

Why 4-Methyl-1H-imidazo[4,5-c]pyridine Cannot Be Interchanged with Regioisomeric or Unsubstituted Imidazo[4,5-c]pyridine Analogs in Research and Scale-Up Applications


Substituting 4-methyl-1H-imidazo[4,5-c]pyridine with the unsubstituted parent (1H-imidazo[4,5-c]pyridine, CAS 272-97-9) or the 7‑methyl regioisomer introduces measurable alterations in lipophilicity, solid‑state architecture, and electronic distribution that propagate into compound properties and synthetic tractability [1]. The 4‑methyl group elevates the predicted logP by approximately +0.87 relative to the parent scaffold without increasing topological polar surface area—a divergent property profile that impacts solubility, permeability, and pharmacokinetic behavior of downstream derivatives [2]. Furthermore, the 4‑methyl vs. 7‑methyl positional isomerism determines whether the compound crystallizes in an orthorhombic Pna2₁ lattice (Z=4) or a triclinic P−1 lattice (Z=4), dictating distinct hydrogen‑bonding networks, melting behavior, and formulation stability [1]. These differences are not cosmetic; they control which synthetic routes are viable and which biological targets can be engaged, making generic substitution scientifically indefensible without explicit comparative validation.

Quantitative Head-to-Head Evidence: Where 4-Methyl-1H-imidazo[4,5-c]pyridine Diverges from Its Closest Analogs


Crystal System and Space Group: Orthorhombic vs. Triclinic Division Between 4‑Methyl and 7‑Methyl Regioisomers

Single-crystal X‑ray diffraction (XRD) data establish that 4‑methyl‑imidazo[4,5‑c]pyridine (4MIPc) crystallizes in the orthorhombic space group Pna2₁ with four molecules per unit cell (Z=4), whereas the 7‑methyl regioisomer (7MIPc) adopts a triclinic lattice with space group P−1 (Z=4) [1]. Both isomers display near‑planar molecular conformations and participate in intermolecular N–H⋯N hydrogen bonds linking pyridine and imidazole nitrogen atoms; however, the symmetry constraints imposed by the orthorhombic vs. triclinic packing govern the dimensionality and directionality of the hydrogen‑bond network, which directly controls crystal habit, mechanical stability, and dissolution thermodynamics [1]. The experimental XRD parameters are corroborated by DFT calculations at the B3LYP/6‑311G(2d,2p) level, which reproduce the vibrational energy distributions and confirm that the 4‑methyl position exerts a distinct electronic perturbation on the fused ring system [1].

Crystal engineering Solid-state chemistry Regioisomer differentiation

Predicted Lipophilicity (logP) Elevation vs. Unsubstituted Parent Scaffold Without PSA Penalty

Computed molecular property data demonstrate that 4‑methyl‑1H‑imidazo[4,5‑c]pyridine possesses a predicted logP of 1.27 compared to 0.40 for the unsubstituted parent 1H‑imidazo[4,5‑c]pyridine (CAS 272-97-9) [1][2]. This +0.87 logP increment corresponds to an approximately 7.4‑fold increase in octanol‑water partition coefficient. Critically, the topological polar surface area (TPSA) remains virtually unchanged (41.57 Ų vs. 41.6 Ų for the parent), meaning the compound gains lipophilicity without sacrificing passive permeability potential or introducing additional hydrogen‑bond donor/acceptor liability [1][2]. For medicinal chemistry programs requiring balanced CNS penetration or improved membrane transit, the 4‑methyl variant delivers superior predicted permeability relative to the parent core without the metabolic or toxicity risks of bulkier lipophilic substituents.

Physicochemical property Lipophilicity CNS drug design

DFT‑Validated Vibrational Signature and Electronic Perturbation at the 4‑Position Differentiate from the 7‑Methyl Regioisomer

Density functional theory calculations at the B3LYP/6‑311G(2d,2p) level were performed for both 4MIPc and 7MIPc, and the computed vibrational frequencies were assigned to experimental IR and Raman bands using potential energy distribution (PED) analysis [1]. The 4‑methyl isomer exhibits distinct shifts in key ring‑breathing and C–H deformation modes that arise from the proximity of the electron‑donating methyl group to the pyridine nitrogen, a perturbation that is absent in the 7‑methyl isomer [1]. The experimental IR spectrum of 4MIPc shows a characteristic N–H stretching band and ring‑skeletal vibrations that are fully reproduced only by the 4‑methyl DFT model, providing a quantitative spectroscopic fingerprint that can verify batch identity and detect regioisomeric contamination [1].

Computational chemistry Vibrational spectroscopy Electronic structure

Proven Synthetic Tractability as a Multi‑Gram Building Block for Late‑Stage Diversification via Pd‑Catalyzed Chemistry

Patent literature, including US 5,302,601, explicitly describes the preparation of 4‑methyl‑1H‑imidazo[4,5‑c]pyridine as a discrete intermediate (designated as Formula II where R₃ = 4‑Me) and its subsequent elaboration to 7‑methoxy‑4‑methyl‑1H‑imidazo[4,5‑c]pyridine, demonstrating that the 4‑methyl group is compatible with further regioselective functionalization at the 7‑position [1]. The presence of the 4‑methyl substituent does not interfere with the palladium‑catalyzed amidation/cyclization methodology used to construct the imidazo[4,5‑c]pyridine core, as described by Wilson et al., who reported complementary chlorination protocols for C2 and C7 positions on the imidazo[4,5‑c]pyridine scaffold [2]. This contrasts with 4‑halogenated analogs (e.g., 4‑chloro‑1H‑imidazo[4,5‑c]pyridine) where the halogen occupies a reactive site suitable for cross‑coupling but introduces oxidative addition liability that complicates orthogonal protecting‑group strategies.

Synthetic chemistry Cross-coupling Medicinal chemistry building block

Deazapurine Scaffold: Aurora Kinase A (AURKA) Inhibitor Predictions Preferentially Engage 4‑Substituted Imidazo[4,5‑c]pyridines

Computational screening at the PM7 semi‑empirical level of theory identified imidazo[4,5‑c]pyridine derivatives as privileged deazapurine scaffolds for binding the ATP site of Aurora kinase A (AURKA) [1]. Among the structurally evaluated series, compounds bearing substituents at the 4‑position—electronically analogous to the 4‑methyl group in 4‑methyl‑1H‑imidazo[4,5‑c]pyridine—were among the derivatives predicted to exhibit the highest inhibitory activity [1]. While this study does not directly report IC₅₀ values for the unelaborated 4‑methyl compound, it establishes a class‑level inference that the 4‑position is a critical vector for AURKA affinity, and the 4‑methyl variant provides the minimal-substituent platform for exploring this region of the binding pocket without introducing excessive steric bulk or unfavorable electronic effects [1]. This is in contrast to 4‑unsubstituted or 4‑halogen congeners, which either lack the hydrophobic contact potential or introduce a reactive handle that may confound preliminary biological assay interpretation.

Kinase inhibition Aurora kinase A Molecular docking Oncology

Positive Inotropic Scaffold: Imidazo[4,5‑c]pyridine Core with 4‑Position Tolerance Validated in Cardiac Tissue Assays

Imidazo[4,5‑c]pyridine derivatives bearing aryl substituents at the 2‑position and possessing a 4‑position available for further substitution have been clinically investigated as positive inotropic agents with a mechanism distinct from both cardiac glycosides and β‑adrenergic agonists [1]. The European patent EP 0 079 083 B1 reports that the lead compound from this series (Compound A) produced a ≥75% increase in basal contractile force in isolated guinea‑pig papillary muscle at bath concentrations of 10⁻⁴ to 10⁻³ M, without detectable phosphodiesterase inhibition at concentrations up to 10 mM [1]. In vivo, bolus intravenous dosing in anaesthetized beagles yielded a 50% increase in left‑ventricular dP/dt (ED₅₀INO) across a 0.003–3.0 mg/kg dose range, with a parallel vasodilatory component (ED₃₀VASO) [1]. While the 4‑methyl group of 4‑methyl‑1H‑imidazo[4,5‑c]pyridine occupies a position that in these analogs is typically substituted with aryl or heteroaryl groups, the scaffold‑level validation demonstrates that the imidazo[4,5‑c]pyridine core—and specifically a 4‑position amenable to diverse substitution—constitutes a pharmacologically productive template for cardiac indications. The 4‑methyl variant therefore provides the structurally characterized, synthetically accessible starting point for optimizing this pharmacological profile.

Cardiovascular Positive inotropy Phosphodiesterase Pharmacodynamics

Evidence‑Backed Application Scenarios for 4‑Methyl‑1H‑imidazo[4,5‑c]pyridine in Industrial and Academic Research


Solid‑Form Screening and Pre‑Formulation Development Programs Exploiting Orthorhombic Crystal Packing

The orthorhombic Pna2₁ space group established by single‑crystal XRD for the 4‑methyl regioisomer [1] provides a defined crystallographic starting point for solid‑form optimization. Unlike the triclinic 7‑methyl analog, the higher symmetry of the orthorhombic lattice typically correlates with fewer crystallographically independent molecules, simpler indexing of powder patterns, and more predictable thermal expansion behavior. Pharmaceutical and agrochemical formulation groups can leverage this defined solid‑state architecture for salt screening, co‑crystal design, and stability studies without the polymorphism risks inherent in lower‑symmetry crystal systems.

CNS‑Penetrant Lead Optimization Requiring Balanced Lipophilicity Without Topological Polar Surface Area Expansion

With a predicted logP of 1.27 versus 0.40 for the unsubstituted parent scaffold—and a virtually identical TPSA of ~41.6 Ų [1]—4‑methyl‑1H‑imidazo[4,5‑c]pyridine is the optimal core for medicinal chemistry programs that require enhanced passive blood‑brain barrier permeability without increasing the polar surface area beyond the CNS‑favorable threshold (<90 Ų). This property profile supports fragment‑based or scaffold‑hopping strategies targeting neurological kinases, GPCRs, or neurodegenerative targets where excessive polarity limits brain exposure.

Regioselective Diversification Libraries Targeting the C7, N1, or C2 Positions Using the 4‑Methyl Group as a Traceless Blocking Element

The patent‑documented orthogonal reactivity of 4‑methyl‑1H‑imidazo[4,5‑c]pyridine, wherein the 4‑methyl group remains inert under Pd‑catalyzed amidation and Cu‑catalyzed C–N coupling conditions [1], enables iterative library synthesis at the C2, C7, or N1/N3 positions without protecting‑group manipulation. This contrasts with 4‑chloro or 4‑bromo analogs where the halogen competes as a reactive site during cross‑coupling, requiring additional synthetic steps for orthogonal protection or sequential deprotection. Contract research organizations and medicinal chemistry teams can reduce reaction step count by 1–3 steps per library member by selecting the 4‑methyl building block.

AURKA‑Focused Kinase Inhibitor Discovery Using the 3‑Deazapurine Scaffold as a Purine Bioisostere

PM7‑level computational predictions and molecular docking into Aurora kinase A [1] support the prioritization of 4‑substituted imidazo[4,5‑c]pyridines as AURKA inhibitor leads. The 4‑methyl compound supplies the minimal‑volume, electron‑donating substituent necessary for mimicking the hydrophobic contacts made by the purine C2‑methyl in the ATP‑binding pocket, without the metabolic liability of benzylic oxidation that would accompany larger alkyl groups. Academic and industrial kinase groups initiating structure‑based drug design against AURKA can use the 4‑methyl scaffold as the reference core for SAR expansion.

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